molecular formula C11H13N5O2S B3994346 N-[3-(1H-imidazol-1-yl)propyl]-N'-(1,3-thiazol-2-yl)ethanediamide

N-[3-(1H-imidazol-1-yl)propyl]-N'-(1,3-thiazol-2-yl)ethanediamide

Cat. No.: B3994346
M. Wt: 279.32 g/mol
InChI Key: QUFVSXFMIQYLEU-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide is a compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. Imidazole, a five-membered ring containing two nitrogen atoms, is a core structure in many biologically active molecules. Thiazole, another five-membered ring containing both sulfur and nitrogen atoms, is also prevalent in numerous bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of an imidazole derivative with a thiazole derivative under specific conditions. . The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial for efficient production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and thiazole rings can be oxidized under specific conditions, leading to the formation of oxides.

    Reduction: Reduction reactions can modify the nitrogen atoms in the rings, potentially altering the compound’s biological activity.

    Substitution: Both rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents that stabilize the intermediate products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the rings, potentially enhancing the compound’s biological activity.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. The thiazole ring can interact with nucleic acids, potentially affecting gene expression and cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Thiabendazole: An antihelmintic agent featuring a thiazole ring.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to the presence of both imidazole and thiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2S/c17-9(10(18)15-11-14-4-7-19-11)13-2-1-5-16-6-3-12-8-16/h3-4,6-8H,1-2,5H2,(H,13,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFVSXFMIQYLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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